
1-(4-Butoxyphenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Derivatives in Scientific Research
Urea as a Hydrogen Carrier : Urea has been explored as a potential hydrogen carrier for fuel cells. This stems from its abundance, non-toxic nature, stability, ease of transport, and storage. Urea's conversion into hydrogen or as a source of ammonia presents an innovative approach to sustainable energy supply, leveraging existing urea production infrastructure (Rollinson et al., 2011).
Urea Metabolism and Regulation : In the context of agriculture and ruminant nutrition, the regulation of urea metabolism by rumen bacterial urease has been studied extensively. Urea is used as a non-protein nitrogen source in ruminant diets, and its metabolism is crucial for microbial protein synthesis, which is essential for the animal's protein supply (Jin et al., 2018).
Urease Inhibitors in Medical Research : Urease inhibitors have been reviewed for their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. This highlights the significant role of urea derivatives in developing new therapeutic agents (Kosikowska & Berlicki, 2011).
Furan Derivatives in Scientific Research
Biomass to Furan Derivatives : Furan derivatives, such as 2,5-dimethylfuran, are highlighted for their role in sustainable chemistry. These compounds are derived from biomass and have applications in producing polymers, fuels, and various functional materials. This aligns with the global shift towards renewable sources for chemical production (Chernyshev et al., 2017).
5-Hydroxymethylfurfural (HMF) in Organic Synthesis : HMF, a biomass-derived platform chemical, has been extensively studied for its role in synthesizing fine chemicals. This demonstrates the versatility of furan derivatives in contributing to sustainable and green chemistry by incorporating renewable carbon sources into valuable chemical products (Fan et al., 2019).
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-4-5-12-25-17-8-6-16(7-9-17)22-20(24)21-11-10-19(23)18-13-14(2)26-15(18)3/h6-9,13,19,23H,4-5,10-12H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUUAVQSJRLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

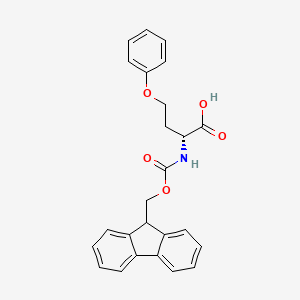
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2797698.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2797701.png)
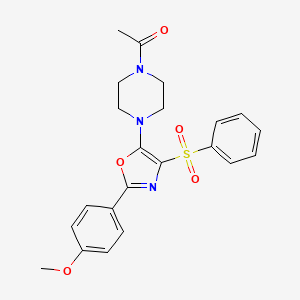
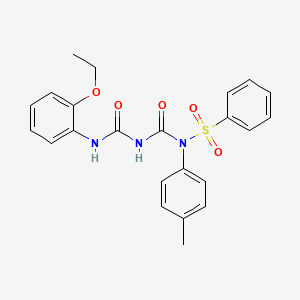
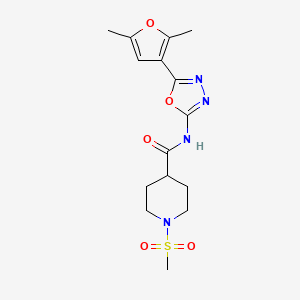
![2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2797708.png)
![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2797709.png)
![5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid](/img/structure/B2797711.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2797713.png)

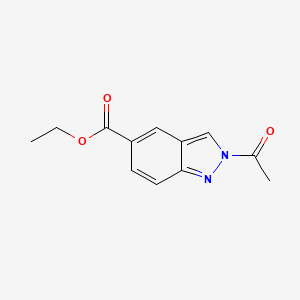
![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B2797717.png)
